molecular formula C15H19NO3 B14015062 Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate

Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate

Cat. No.: B14015062
M. Wt: 261.32 g/mol
InChI Key: ZVVMFFDPVWHINW-LBPRGKRZSA-N
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Description

Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then reacts with an amine to form the desired carbamate. The reaction conditions often require low temperatures to ensure high yields and minimize side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and various catalysts like nickel and rhodium. The conditions often involve low temperatures and anhydrous environments to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can form stable carbamate esters, which can inhibit enzymes by modifying their active sites . This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[(1S)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]carbamate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-7,12H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1

InChI Key

ZVVMFFDPVWHINW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)C2=CC=CC=C12

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C2=CC=CC=C12

Origin of Product

United States

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